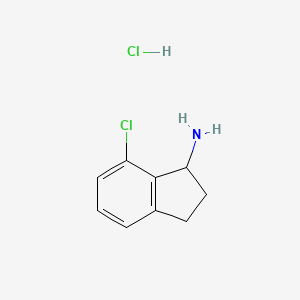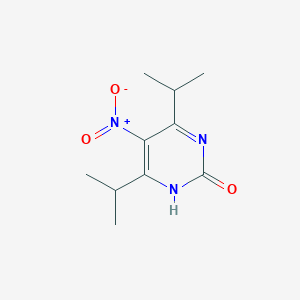![molecular formula C24H18O4S B8228322 4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))](/img/structure/B8228322.png)
4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) is an organic compound characterized by the presence of two biphenyl groups connected via a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) typically involves the reaction of biphenyl-4-ol with a sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Biphenyl-4-ol and sulfonyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.
Procedure: Biphenyl-4-ol is dissolved in a suitable solvent, such as dichloromethane. Sulfonyl chloride is added dropwise to the solution while maintaining the temperature. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of biphenyl derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, biphenyl derivatives, and substituted biphenyl compounds.
Applications De Recherche Scientifique
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced polymers and materials. Its stability and reactivity make it suitable for creating high-performance polymers used in various industries.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, coatings, and resins due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) exerts its effects involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its reactivity, enabling it to form stable complexes with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) can be compared with other similar compounds, such as:
Bisphenol S: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Bisphenol A: Known for its use in plastics, but with different chemical properties and potential health concerns.
Bisphenol F: Another related compound with distinct applications in the production of epoxy resins and coatings.
The uniqueness of 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) lies in its specific combination of biphenyl and sulfonyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial contexts.
Propriétés
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)phenyl]sulfonylphenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4S/c25-21-9-1-17(2-10-21)19-5-13-23(14-6-19)29(27,28)24-15-7-20(8-16-24)18-3-11-22(26)12-4-18/h1-16,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHABYDMRBPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B8228357.png)

